molecular formula C16H19N3O3S B7047770 N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide

Cat. No.: B7047770
M. Wt: 333.4 g/mol
InChI Key: LVQAJLWLGSKWGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. These compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Properties

IUPAC Name

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3S/c1-9-11(6-7-12(21-2)14(9)22-3)15(20)18-16-17-13(19-23-16)8-10-4-5-10/h6-7,10H,4-5,8H2,1-3H3,(H,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQAJLWLGSKWGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1OC)OC)C(=O)NC2=NC(=NS2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of hydrazine derivatives with carbon disulfide, followed by the reaction with an appropriate amine . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like triethylamine.

Industrial Production Methods

Industrial production of thiadiazole derivatives, including this compound, generally follows similar synthetic routes but on a larger scale. The process may involve continuous flow reactors to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(cyclopropylmethyl)-1,2,4-thiadiazol-5-yl]-3,4-dimethoxy-2-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.